molecular formula C10H14N2OS2 B12170167 3-Methyl-5-(piperidinomethylene)-2-thioxothiazolidin-4-one

3-Methyl-5-(piperidinomethylene)-2-thioxothiazolidin-4-one

Cat. No.: B12170167
M. Wt: 242.4 g/mol
InChI Key: YHQIVJYVWFEHBL-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-(piperidinomethylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the thiazolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(piperidinomethylene)-2-thioxothiazolidin-4-one typically involves the reaction of 3-methyl-2-thioxothiazolidin-4-one with piperidine and formaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, are being explored to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(piperidinomethylene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinomethylene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

3-Methyl-5-(piperidinomethylene)-2-thioxothiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(piperidinomethylene)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-thioxothiazolidin-4-one: A precursor in the synthesis of 3-Methyl-5-(piperidinomethylene)-2-thioxothiazolidin-4-one.

    5-(Piperidinomethylene)-2-thioxothiazolidin-4-one: Similar structure but lacks the methyl group at the 3-position.

Properties

Molecular Formula

C10H14N2OS2

Molecular Weight

242.4 g/mol

IUPAC Name

(5Z)-3-methyl-5-(piperidin-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H14N2OS2/c1-11-9(13)8(15-10(11)14)7-12-5-3-2-4-6-12/h7H,2-6H2,1H3/b8-7-

InChI Key

YHQIVJYVWFEHBL-FPLPWBNLSA-N

Isomeric SMILES

CN1C(=O)/C(=C/N2CCCCC2)/SC1=S

Canonical SMILES

CN1C(=O)C(=CN2CCCCC2)SC1=S

Origin of Product

United States

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